Rhaponticin

Beschreibung

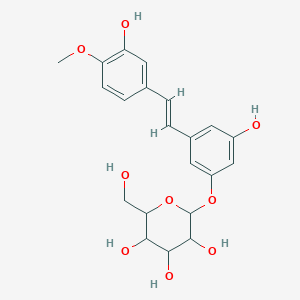

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAJCVFOJGXVIA-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018153 | |

| Record name | Rhaponticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-58-8 | |

| Record name | Rhaponticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhapontin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhaponticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)vinyl]phenyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAPONTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K691M2Z08V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rhaponticin: A Technical Guide to its Origin and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhaponticin is a naturally occurring stilbenoid glucoside that has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the origin, natural sources, and quantification of this compound. It details the primary plant species in which this compound is found, presents quantitative data on its concentration, and outlines established experimental protocols for its extraction and analysis. Furthermore, this document illustrates key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.

Introduction to this compound

This compound, chemically known as 3,3′,5-trihydroxy-4′-methoxystilbene 3-O-β-D-glucoside, is a stilbene (B7821643) compound found predominantly in various medicinal plants.[2][3] It is a glycoside, meaning it consists of a sugar molecule (glucose) attached to a non-sugar moiety. The aglycone (non-sugar) part of this compound is rhapontigenin, which is considered its primary biologically active form.[2][3] this compound is recognized for a wide array of biological effects, including anti-inflammatory, antioxidant, anti-tumor, and antithrombotic properties.[1][2][4] Its structural similarity to resveratrol, another well-studied stilbenoid, has contributed to the growing interest in its therapeutic potential.[5][6]

Natural Sources and Origin

This compound was originally identified in Rheum rhaponticum L., commonly known as rhapontic rhubarb.[2][7] The primary natural sources of this compound are various species within the Rheum L. genus (rhubarb) of the Polygonaceae family.[2][8] While petioles of some rhubarb species are used for culinary purposes, the roots and rhizomes are the main parts utilized in traditional medicine and serve as the most concentrated source of this compound.[5][9][10]

The geographical distribution of rhubarb species is wide, with many originating from Asia and Europe.[8] Species such as Rheum tanguticum, Rheum officinale, and Rheum palmatum are officially recognized in pharmacopoeias like the Chinese Pharmacopoeia.[8] Besides the Rheum genus, this compound and its aglycone, rhapontigenin, have also been successfully isolated from the seeds of fenugreek (Trigonella foenum-graecum L.).[11][12]

Quantitative Data

The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, and the extraction method employed.[7] The roots and rhizomes consistently show the highest concentrations. The following table summarizes exemplary quantitative data from various studies.

| Plant Species | Plant Part | This compound Content (mg/g of dry weight) | Extraction Method | Reference |

| Rheum rhaponticum | Roots | 18.40 (as mg/g of extract) | Not specified | [9] |

| Rheum rhabarbarum | Roots | 15.13 (as mg/g of extract) | Not specified | [9] |

| Rheum rhaponticum | Rhizome | 3.15 | Boiled 80% methanol (B129727) for 1h | [13] |

| Rheum undulatum | Rhizome | 1.81 | Boiled 80% methanol for 1h | [13] |

| Rheum rhaponticum | Petioles | 0.03 | Boiled 80% methanol for 1h | [13] |

| Rheum undulatum | Petioles | 0.04 | Boiled 80% methanol for 1h | [13] |

| Rheum species | Dried Rhizome | 54.54 ± 24.59 | Ultrasonic extraction with 70% ethanol (B145695) for 1h | [7] |

| Rheum undulatum | Roots | 1.54 (as % of 50% EtOH extract) | 57.1% EtOH at 65.2°C for 23.6h | [2] |

Experimental Protocols: Extraction, Separation, and Quantification

The isolation and analysis of this compound from plant materials involve several key steps, from initial extraction to final purification and quantification. Advanced chromatographic techniques are essential for achieving high purity and accurate measurement.

Extraction Protocols

Method 1: Solvent Extraction at Elevated Temperature [13]

-

Plant Material: 2 g of dried and powdered rhizomes or petioles of Rheum species.

-

Solvent: 50 mL of 80% aqueous methanol.

-

Procedure:

-

Combine the plant material and solvent in a flask.

-

Heat the mixture to the boiling point of the solvent and maintain for 1 hour under reflux.

-

After cooling, filter the mixture to separate the extract from the solid plant residue.

-

The resulting filtrate can be concentrated under reduced pressure for further analysis. This method has shown high extraction efficiency for this compound.[13]

-

Method 2: Ultrasonic-Assisted Extraction [7][13]

-

Plant Material: 2 g of dried and powdered plant material.

-

Solvent: 50 mL of solvent (e.g., pure methanol, 80% methanol, or 50% methanol).

-

Procedure:

-

Suspend the plant material in the chosen solvent.

-

Place the suspension in an ultrasonic bath.

-

Perform extraction for approximately 16 minutes at ambient temperature.[13]

-

Filter the extract to remove solid particles.

-

Separation and Purification Protocol: High-Speed Counter-Current Chromatography (HSCCC)[11][12]

HSCCC is an efficient liquid-liquid partition chromatography technique for separating and purifying natural products.

-

Sample Preparation: A crude extract is prepared, often by solvent extraction (e.g., with n-butanol) followed by enrichment on a macroporous resin column.[12]

-

Two-Phase Solvent System: A common system for this compound is n-hexane-ethyl acetate-methanol-water (1:4:2:6, v/v/v/v).[11]

-

HSCCC Operation:

-

The HSCCC coil is filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is rotated at a specific speed (e.g., 850 rpm).

-

The mobile phase (the lower phase) is then pumped through the coil at a set flow rate (e.g., 2.2 mL/min).

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

The effluent is continuously monitored with a UV detector, and fractions are collected.

-

-

Outcome: This method can yield this compound with high purity (e.g., 98.6%).[11]

Quantification and Analysis

Various advanced analytical techniques are used for the precise quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): A primary method for quantifying this compound in extracts.[2]

-

Thin-Layer Chromatography (TLC): A rapid and effective method for both qualitative and quantitative determination. A suitable mobile phase is dichloromethane–95% ethanol–methanol (8:1:1, v/v/v) on silica (B1680970) gel plates.[13][14]

-

Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD): Offers higher resolution and sensitivity for quantification.[2][7]

Modulation of Cellular Signaling Pathways

This compound and its aglycone, rhapontigenin, exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, inflammation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in various cancers. Studies have shown that this compound can effectively suppress this pathway in cancer cells, such as osteosarcoma.[15] It down-regulates the expression of PI3K, Akt, and mTOR, leading to the inhibition of cancer cell functions.[15]

IL-6/STAT3 Pathway

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway plays a crucial role in inflammation and tumorigenesis. This compound has been demonstrated to inhibit the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells by suppressing this pathway.[16] Molecular docking studies indicate that this compound can bind to IL-6, and experimental results confirm that it reduces the expression levels of both IL-6 and STAT3.[16]

Conclusion

This compound is a promising bioactive stilbenoid predominantly sourced from the roots and rhizomes of various Rheum species. This guide has provided a detailed overview of its natural origins, quantitative distribution, and the methodologies required for its extraction and analysis. The elucidation of its inhibitory effects on critical cellular pathways like PI3K/Akt/mTOR and IL-6/STAT3 underscores its therapeutic potential. The information and protocols presented herein serve as a valuable technical resource for scientists and researchers dedicated to the exploration and development of novel natural product-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What we already know about rhubarb: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Review on Rhubarb-Derived Substances as Modulators of Cardiovascular Risk Factors—A Special Emphasis on Anti-Obesity Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Protocol for Isolation of this compound and Rhapontigenin with Consecutive Sample Injection from Fenugreek (Trigonella foenum-graecum L.) by HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. akjournals.com [akjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Rhaponticin: A Technical Guide

Introduction

Rhaponticin, a stilbene (B7821643) glucoside primarily extracted from the rhizomes of rhubarb (genus Rheum), is a bioactive compound recognized for a wide spectrum of pharmacological properties.[1][2] As a member of the stilbenoid family, which includes resveratrol, this compound and its aglycone metabolite, rhapontigenin (B1662419), have garnered significant interest in the scientific community.[3][4] In vitro studies have demonstrated its potential as an anti-tumor, anti-inflammatory, antioxidant, and antithrombotic agent, making it a promising candidate for further investigation in drug development.[1][5][6][7] This technical guide provides an in-depth summary of the in vitro biological activities of this compound, focusing on quantitative data, the underlying molecular mechanisms, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Anti-Cancer Activities

This compound exerts multifaceted anti-cancer effects in vitro, primarily by inducing cancer cell apoptosis, inhibiting cell proliferation and metastasis, and modulating key oncogenic signaling pathways.[1][8]

Cytotoxicity and Anti-Proliferative Effects

This compound has demonstrated selective cytotoxic effects against various cancer cell lines while showing significantly less impact on normal cells. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined across multiple studies. For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines CAL 27 and SCC-9, this compound exhibited IC50 values of 46.09 µM and 54.79 µM, respectively.[1] Notably, the IC50 for normal human oral keratinocytes was 774.1 µM, indicating a 14-17 times greater sensitivity in cancerous cells.[1]

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Used | Reference |

| CAL 27 | Head and Neck Squamous Cell Carcinoma | 46.09 | CCK-8 | [1] |

| SCC-9 | Head and Neck Squamous Cell Carcinoma | 54.79 | CCK-8 | [1] |

| A549 | Lung Cancer | 25 | MTT | [9] |

| MG-63 | Osteosarcoma | 25 | MTT | [10] |

| KATO III | Stomach Cancer | Not specified, but induced apoptosis | DNA Fragmentation | [11] |

| HT1080 | Malignant Fibrosarcoma | Not specified, but inhibited invasion | Invasion Assay | [1] |

| Hep-G2 | Hepatocellular Carcinoma | Insignificant activity | Alamar Blue | [12] |

Table 1: Cytotoxic Activity (IC50 values) of this compound in Various Cancer Cell Lines.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. In lung cancer (A549) and osteosarcoma (MG-63) cells, this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[9][13] This oxidative stress alters cell cycle-related proteins and triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and the executioner caspase-3.[9] Studies in human stomach cancer KATO III cells also confirmed that this compound induces morphological changes characteristic of apoptosis, such as the formation of apoptotic bodies and concentration-dependent DNA fragmentation.[11]

Inhibition of Metastasis and Angiogenesis

This compound has been shown to suppress the metastatic and angiogenic potential of cancer cells. In HNSCC and osteosarcoma cells, it significantly inhibits cell migration and invasion, as demonstrated by scratch wound healing and colony formation assays.[1][10] Furthermore, this compound reduces the adhesion of osteosarcoma cells.[10] Its anti-metastatic and anti-angiogenic effects are linked to the suppression of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway, a key regulator of cellular adaptation to low oxygen environments that promotes tumor progression.[14]

Key Signaling Pathways in Cancer

This compound's anti-neoplastic effects are mediated through the modulation of several critical signaling cascades.

In HNSCC, this compound inhibits the IL-6/STAT3 signaling pathway.[1] It directly binds to Interleukin-6 (IL-6), preventing its activation of the STAT3 transcription factor. This leads to a reduction in the proliferation, invasion, and migration of HNSCC cells.[1] Western blot and immunofluorescence analyses have confirmed that this compound treatment significantly reduces the protein expression levels of IL-6 and other components of this pathway.[1]

In osteosarcoma cells (MG-63), this compound has been found to suppress the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[10][13] RT-PCR analysis revealed that this compound administration significantly downregulates the mRNA expression of PI3K, Akt, and mTOR, thereby inducing apoptosis and inhibiting cellular functions in these cells.[10]

Anti-Inflammatory Activities

This compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory enzymes and modulating key inflammatory signaling pathways.[2][6]

Inhibition of Pro-inflammatory Mediators and Enzymes

This compound has been shown to reduce the production of various pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated human endothelial cells and BV-2 microglial cells, it significantly suppresses the generation of nitric oxide (NO) and reduces the synthesis of tumor necrosis factor-alpha (TNF-α).[15][16] Furthermore, it decreases the release of other pro-inflammatory cytokines like IL-2 and metalloproteinase-9 in peripheral blood mononuclear cells.[8]

Its anti-inflammatory action also extends to the direct inhibition of key enzymes involved in the inflammatory cascade.

| Enzyme | Inhibitory Effect | IC50 Value | Experimental Model | Reference |

| Cyclooxygenase-2 (COX-2) | Moderate Inhibition | > 50 µg/mL | Enzyme Assay | [17][18] |

| 5-Lipoxygenase (5-LOX) | Slight/Marginal Inhibition | > 50 µg/mL | Enzyme Assay | [17][18] |

| Angiotensin-Converting Enzyme II (ACE-2) | Potent Inhibition | 80.9 µM | Enzyme Assay | [19] |

| Soluble Epoxide Hydrolase (sEH) | Mixed-type Inhibition | 53.2 ± 4.4 µM (Desoxythis compound) | Enzyme Assay | [20] |

Table 2: Enzyme Inhibitory Activity of this compound and Related Stilbenes.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated by its ability to inhibit the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[16] In LPS-induced endothelial cells, this compound treatment drastically decreases the protein expression of key components of these pathways, which are central regulators of the expression of inflammatory genes, including iNOS, COX-2, and various cytokines.[16][21]

Neuroprotective Activities

In vitro studies highlight the potential of this compound as a neuroprotective agent, particularly in models of neurodegenerative diseases like Parkinson's and Alzheimer's.

In an in vitro model of Parkinson's disease using LPS-induced BV-2 microglial cells, this compound significantly attenuated microglial activation.[15] It achieved this by suppressing nitric oxide synthase, reducing ROS production, and decreasing the release of pro-inflammatory mediators.[15]

In a model for Alzheimer's disease using human neuroblastoma (IMR-32) cells exposed to amyloid beta (1-42) peptide, this compound and its aglycone rhapontigenin demonstrated a protective effect.[22] They helped maintain cell viability and mitochondrial function. The protective mechanism involves the modulation of the bcl-2 gene family, where the compounds down-regulated the pro-apoptotic gene Bax and restored the expression of the anti-apoptotic gene bcl-2.[22]

Experimental Protocols

This section provides an overview of standard methodologies used to evaluate the in vitro activities of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[23]

Protocol:

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C with 5% CO2.[24][25]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a control and medium-only wells as a blank.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[26]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[25] Mix thoroughly by gentle shaking or pipetting.[26]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[26]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance. Plot the viability against this compound concentration to determine the IC50 value.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-STAT3, anti-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay is used to study cell migration by creating an artificial gap, or "scratch," on a confluent cell monolayer and monitoring the rate at which cells move to close the gap.

Protocol:

-

Monolayer Formation: Grow cells in a 6-well plate until they form a confluent monolayer.

-

Scratch Creation: Create a straight scratch in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the desired concentration of this compound.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points for each time point. The rate of wound closure is calculated to determine the effect of this compound on cell migration compared to the untreated control.

Conclusion

The in vitro evidence strongly supports the diverse biological activities of this compound. It demonstrates significant potential as an anti-cancer agent through its ability to induce apoptosis and inhibit proliferation and metastasis by targeting key signaling pathways such as IL-6/STAT3 and PI3K/Akt/mTOR.[1][10] Its anti-inflammatory effects, mediated by the suppression of pro-inflammatory mediators and the inhibition of the NF-κB and MAPK pathways, further broaden its therapeutic prospects.[16] Additionally, its neuroprotective actions in models of neurodegeneration suggest a role in combating complex neurological disorders.[15][22] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound.

References

- 1. This compound inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of this compound and Activities of its Metabolite, Rhapontigenin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound as an anti-inflammatory component of rhubarb: a minireview of the current state of the art and prospects fo… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and antioxidant actions of extracts from Rheum rhaponticum and Rheum rhabarbarum in human blood plasma and cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer and immunomodulatory effect of this compound on Benzo(a)Pyrene-induced lung carcinogenesis and induction of apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis by rhapontin having stilbene moiety, a component of rhubarb (Rheum officinale Baillon) in human stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Neuroprotective effect of this compound against Parkinson disease: Insights from in vitro BV-2 model and in vivo MPTP-induced mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rhubarb as a Potential Component of an Anti-Inflammatory Diet [mdpi.com]

- 18. Rheum rhaponticum and Rheum rhabarbarum Extracts as Modulators of Endothelial Cell Inflammatory Response [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. A Review on Rhubarb-Derived Substances as Modulators of Cardiovascular Risk Factors—A Special Emphasis on Anti-Obesity Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protective effect of rhubarb derivatives on amyloid beta (1-42) peptide-induced apoptosis in IMR-32 cells: a case of nutrigenomic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. texaschildrens.org [texaschildrens.org]

- 25. MTT Assay [protocols.io]

- 26. MTT assay protocol | Abcam [abcam.com]

The Pharmacological Profile of Rhaponticin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhaponticin, a stilbene (B7821643) glucoside primarily isolated from the rhizomes of rhubarb (Rheum species), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, anti-diabetic, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development. It is important to note that this compound is often metabolized to its aglycone, rhapontigenin, which is considered the primary biologically active form.[1][2]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have revealed key insights into its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose | Value | Species | Reference |

| Absolute Oral Bioavailability | Oral vs. Intravenous | 100 mg/kg (p.o.) | 0.03% | Rat | [3][4] |

The extremely low oral bioavailability suggests that this compound is poorly absorbed from the gastrointestinal tract or undergoes extensive first-pass metabolism.[3][4] Following administration, this compound is metabolized to its active form, rhapontigenin.[1][2]

Anti-Cancer Properties

This compound has demonstrated significant anti-tumor effects in various cancer models, primarily through the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1][2]

Mechanism of Action: IL-6/STAT3 and HIF-1α Pathway Inhibition

A key mechanism underlying the anti-cancer activity of this compound is its ability to modulate critical signaling pathways involved in tumor progression. In head and neck squamous cell carcinoma (HNSCC), this compound has been shown to inhibit the IL-6/STAT3 signaling pathway.[5] It reduces the expression of IL-6 and subsequently suppresses the phosphorylation of STAT3, a key transcription factor for genes involved in cell survival and proliferation.[5]

Furthermore, this compound has been reported to suppress the hypoxia-inducible factor-1α (HIF-1α) pathway in breast cancer cells.[6] Under hypoxic conditions, which are common in solid tumors, HIF-1α promotes tumor growth, angiogenesis, and metastasis. This compound has been shown to decrease the accumulation of HIF-1α protein.[6]

Quantitative Anti-Cancer Data

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time | Reference |

| CAL 27 | Head and Neck Squamous Cell Carcinoma | CCK-8 | 46.09 | 24 hours | [5] |

| SCC-9 | Head and Neck Squamous Cell Carcinoma | CCK-8 | 54.79 | 24 hours | [5] |

| HOK | Human Oral Keratinocytes (Normal) | CCK-8 | 774.1 | 24 hours | [5] |

Anti-Diabetic Properties

This compound has shown promising anti-diabetic effects in animal models of type 2 diabetes.[7][8]

Mechanism of Action: Glucose and Lipid Metabolism

In a KK/Ay mouse model of type 2 diabetes, oral administration of this compound significantly reduced blood glucose levels and improved oral glucose tolerance.[7][8] Furthermore, it attenuated elevated plasma levels of triglycerides, LDL cholesterol, and non-esterified free fatty acids.[7][8] The treatment also led to a decrease in serum levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT), indicating improved liver and heart function.[7] Histological analysis of the liver in treated mice showed a reduction in fibrosis and steatosis.[7]

Quantitative Anti-Diabetic Data

Table 3: In Vivo Anti-Diabetic Effects of this compound

| Animal Model | Parameter | Treatment | Dosage | Effect | Reference |

| KK/Ay Mice | Blood Glucose | Oral administration | 125 mg/kg | Significantly reduced | [7][8] |

| KK/Ay Mice | Oral Glucose Tolerance | Oral administration | 125 mg/kg | Significantly improved | [7][8] |

| KK/Ay Mice | Plasma Triglycerides | Oral administration | 125 mg/kg | Markedly attenuated | [7][8] |

| KK/Ay Mice | Plasma LDL Cholesterol | Oral administration | 125 mg/kg | Markedly attenuated | [7][8] |

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory activities, although quantitative inhibitory concentrations for key inflammatory enzymes are not extensively reported in the currently available literature. Its aglycone, rhapontigenin, is thought to be the primary mediator of these effects. The anti-inflammatory mechanisms may involve the inhibition of cyclooxygenase (COX) enzymes.

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in in vitro models of Alzheimer's disease-related neurotoxicity.[9]

Mechanism of Action: Modulation of Apoptotic Pathways

In human neuroblastoma IMR-32 cells exposed to amyloid beta (1-42) peptide, a key pathological hallmark of Alzheimer's disease, this compound showed protective effects.[9] The underlying mechanism appears to involve the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[9] Treatment with this compound led to the downregulation of the pro-apoptotic protein Bax and prevented the downregulation of the anti-apoptotic protein Bcl-2.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-Cancer Assays

1. Cell Viability Assay (CCK-8) [5]

-

Cell Lines: CAL 27, SCC-9 (HNSCC), and HOK (normal human oral keratinocytes).

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After adherence, cells are treated with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 300, 400 µM) for 24 hours.

-

10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

2. Transwell Migration and Invasion Assay [5]

-

Cell Lines: CAL 27 and SCC-9.

-

Procedure:

-

For the invasion assay, the upper chamber of a Transwell insert is coated with Matrigel. For the migration assay, no coating is used.

-

Cells are seeded in the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Cells are treated with this compound (e.g., 0, 25, 50 µM) for 24 hours.

-

Non-migrated/invaded cells on the upper surface of the membrane are removed.

-

Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

3. Western Blot Analysis [5][6]

-

Procedure:

-

Cells are treated with this compound at the desired concentrations and for the specified duration.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the target proteins (e.g., IL-6, STAT3, p-STAT3, HIF-1α, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Anti-Diabetic Study

References

- 1. KK-Ay/TaJcl [clea-japan.com]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, bioavailability and metabolism of this compound in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound from rhubarb rhizomes alleviates liver steatosis and improves blood glucose and lipid profiles in KK/Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective effect of rhubarb derivatives on amyloid beta (1-42) peptide-induced apoptosis in IMR-32 cells: a case of nutrigenomic - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhaponticin: A Comprehensive Technical Guide to its Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhaponticin, a stilbene (B7821643) glycoside naturally occurring in the roots of Rheum species (rhubarb), is emerging as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1] Preclinical investigations have demonstrated its potential in oncology, inflammatory conditions, metabolic disorders, and neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its mechanisms of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic effects. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and scientific application.

Introduction to this compound

This compound (3,3′,5-trihydroxy-4′-methoxystilbene 3-O-β-d-glucoside) is a naturally occurring stilbenoid, structurally related to resveratrol.[1][3] It is a primary bioactive constituent of rhubarb rhizomes, a plant with a long history of use in traditional medicine.[1] The biological activity of this compound is largely attributed to its aglycone, rhapontigenin (B1662419), which is formed upon metabolism by intestinal bacteria.[2][4]

Chemical Structure

The chemical structure of this compound consists of a rhapontigenin molecule linked to a β-D-glucopyranoside moiety.

Pharmacokinetics and Bioavailability

Studies in rat models have shown that this compound is rapidly distributed and eliminated from plasma.[5][6] A significant challenge for its clinical application is its low absolute oral bioavailability, which has been calculated to be as low as 0.03%.[5][7][8] This is primarily due to its metabolism into the active form, rhapontigenin, by intestinal microflora.[2][4] Efforts to enhance its bioavailability and anti-tumor efficacy, such as through the development of PEGylated liposomal formulations, are currently under investigation.[9]

Therapeutic Potential of this compound

This compound has demonstrated a diverse range of therapeutic effects in preclinical studies, positioning it as a molecule of interest for further drug development.

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of this compound across various cancer types. It has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.[10][11]

-

Osteosarcoma: this compound has been shown to induce cytotoxic and apoptotic effects in human osteosarcoma (MG-63) cells.[2][4] It promotes the accumulation of intracellular reactive oxygen species (ROS) and reduces the mitochondrial membrane potential, leading to apoptotic cell death.[4] Furthermore, it has been observed to inhibit cell adhesion and migration in these cells.[4]

-

Head and Neck Squamous Cell Carcinoma (HNSCC): In HNSCC cell lines (CAL 27 and SCC-9), this compound effectively inhibits cell proliferation, invasion, and migration.[5][11]

-

Breast Cancer: this compound and its related compound, desoxythis compound, have been identified as potential fatty acid synthase (FAS) inhibitors, which is a key enzyme in the biosynthesis of fatty acids in cancer cells.[12][13] By inhibiting FAS, they may induce apoptosis in human breast cancer cells.[12][13]

-

Anti-Metastatic and Anti-Angiogenic Effects: this compound has been found to suppress the metastatic and angiogenic abilities of cancer cells.[14]

Anti-Inflammatory Properties

This compound and its aglycone, rhapontigenin, exhibit anti-inflammatory effects by modulating key inflammatory pathways.[4][15] They have been shown to have moderate inhibitory effects on key enzymes of the arachidonic acid cascade, such as cyclooxygenases (COX).[16] In human peripheral blood mononuclear cells, this compound has been shown to decrease the synthesis of prostaglandin (B15479496) E2 and the release of pro-inflammatory cytokines.[1]

Neuroprotective Effects

In vitro studies suggest that this compound may have a role in the management of Alzheimer's disease.[3] It has been shown to exert a protective effect against amyloid beta (1-42) peptide-induced apoptosis in human neuroblastoma cells.[17] The proposed mechanism involves the downregulation of the pro-apoptotic gene Bax and the upregulation of the anti-apoptotic gene bcl-2.[17]

Effects on Metabolic Disorders

This compound has shown beneficial effects in animal models of type 2 diabetes.[16] Oral administration of this compound to diabetic mice significantly reduced blood glucose levels and improved oral glucose tolerance.[16][18] It also attenuated elevated plasma levels of triglycerides, LDL cholesterol, and non-esterified free fatty acids.[16][18] Furthermore, it was found to alleviate liver steatosis.[16][18]

Mechanisms of Action

The therapeutic effects of this compound are underpinned by its ability to modulate multiple critical signaling pathways involved in cell growth, survival, and inflammation.

Inhibition of the PI3K/Akt/mTOR Pathway

In osteosarcoma cells, this compound has been shown to effectively down-regulate the PI3K/Akt/mTOR signaling cascade.[2][4][10] This pathway is a central regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[9] By inhibiting this pathway, this compound suppresses osteosarcoma cell growth and induces apoptosis.[2][4][10]

Modulation of the IL-6/STAT3 Signaling Pathway

In head and neck squamous cell carcinoma, this compound has been found to inhibit the IL-6/STAT3 signaling pathway.[5][11] This pathway is crucial for tumor cell proliferation, survival, and invasion, and its hyperactivation is common in HNSCC.[19][20] this compound has been shown to bind stably to IL-6, thereby inhibiting the downstream activation of STAT3 and reducing the expression of its target genes.[5][11]

Suppression of the HIF-1α Pathway

This compound has been shown to inhibit hypoxia-induced accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis and tumor metastasis.[12][14] It enhances the degradation of HIF-1α by increasing the expression of the von Hippel-Lindau (VHL) tumor suppressor protein, which is a component of an E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation under normoxic conditions.[12][15]

Preclinical Evidence: Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies investigating the anti-cancer effects of this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MG-63 | Osteosarcoma | 25 | [4] |

| CAL 27 | Head and Neck Squamous Cell Carcinoma | 46.09 | [5] |

| SCC-9 | Head and Neck Squamous Cell Carcinoma | 54.79 | [5] |

| HOK (Normal) | Oral Keratinocytes | 774.1 | [5] |

Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Blood Glucose | This compound (125 mg/kg) | Significantly reduced | [16][18] |

| Plasma Triglycerides | This compound (125 mg/kg) | Markedly attenuated | [16][18] |

| Plasma LDL | This compound (125 mg/kg) | Markedly attenuated | [16][18] |

| Plasma Cholesterol | This compound (125 mg/kg) | Markedly attenuated | [16][18] |

Key Experimental Methodologies

This section details the protocols for key experiments frequently cited in this compound research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[6][21][22]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-400 µM) and incubate for a specified period (e.g., 24 hours).[5]

-

MTT Reagent Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[8][17]

-

Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6][8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[6][17]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways by this compound.[3][18]

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[3]

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[18]

-

SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Conclusion

This compound has demonstrated significant therapeutic potential across a range of preclinical models. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic disorders makes it a compelling candidate for further investigation. Future research should focus on overcoming its low oral bioavailability through advanced drug delivery systems and conducting well-designed clinical trials to validate its efficacy and safety in humans. The comprehensive data and methodologies presented in this guide aim to provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound decreases the metastatic and angiogenic abilities of cancer cells via suppression of the HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. benchchem.com [benchchem.com]

- 19. escholarship.org [escholarship.org]

- 20. Mechanism of action of selective inhibitors of IL-6 induced STAT3 pathway in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. MTT assay protocol | Abcam [abcam.com]

The Impact of Rhaponticin on Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhaponticin, a stilbene (B7821643) glucoside found predominantly in the roots of rhubarb (Rheum species), has garnered significant scientific interest for its potential therapeutic effects on a range of metabolic disorders. Its aglycone, rhapontigenin, is believed to be the primary bioactive form following oral administration. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on metabolic diseases, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and drug development efforts in this area.

Effects on Glucose Homeostasis and Type 2 Diabetes

This compound has demonstrated notable anti-diabetic properties, primarily through the improvement of glucose tolerance and reduction of blood glucose levels.

Quantitative Data

The following table summarizes the key findings from a study on KK/Ay type 2 diabetic mice treated with this compound.

| Parameter | Animal Model | Treatment | Dosage | Duration | Results | Reference |

| Blood Glucose | KK/Ay Mice | This compound (oral) | 125 mg/kg | 4 weeks | Significantly reduced blood glucose levels compared to untreated diabetic mice. | [1] |

| Oral Glucose Tolerance | KK/Ay Mice | This compound (oral) | 125 mg/kg | 4 weeks | Significantly improved oral glucose tolerance. | [1] |

| Plasma Insulin (B600854) | KK/Ay Mice | This compound (oral) | 125 mg/kg | 4 weeks | Markedly attenuated elevated plasma insulin levels. | [1] |

Key Signaling Pathways

This compound's effects on glucose metabolism are mediated through several key signaling pathways.

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes glucose uptake in peripheral tissues and reduces hepatic glucose production.

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity.

References

The Chemical Profile of Rhaponticin: A Technical Guide for Researchers

Introduction

Rhaponticin, a stilbenoid glucoside, is a prominent bioactive compound primarily isolated from the rhizomes of various rhubarb (Rheum L.) species.[1][2] Its aglycone form, rhapontigenin (B1662419), is considered the principal biologically active metabolite.[3] this compound and its metabolite have garnered significant attention within the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, properties, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as rhapontin, is chemically identified as 3,3′,5-trihydroxy-4′-methoxystilbene 3-O-β-D-glucoside.[6] The molecule consists of a stilbene (B7821643) core (rhapontigenin) linked to a β-D-glucopyranoside moiety. The trans-isomer is the naturally predominant and more stable form.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

| Synonyms | Rhapontin, Ponticin, Rhaponticoside, 3,3′,5-Trihydroxy-4′-methoxystilbene 3-β-D-glucopyranoside | [6][7] |

| CAS Number | 155-58-8 | [7] |

| Molecular Formula | C₂₁H₂₄O₉ | [4][6] |

| Molecular Weight | 420.41 g/mol | [7] |

| InChI Key | GKAJCVFOJGXVIA-DXKBKAGUSA-N | [4] |

| Canonical SMILES | COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O | [4] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound influence its solubility, stability, and bioavailability. Spectroscopic data are crucial for its identification and structural elucidation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Light brown or white powder/solid | [7][8] |

| Melting Point | 236-240 °C | |

| Solubility | Slightly soluble in water. Soluble in polar solvents like acetone, DMSO, and methanol. | [7] |

| pKa (Predicted) | 9.16 ± 0.10 | |

| LogP (Estimated) | 0.680 | |

| Storage Condition | 2-8°C or -20°C, protected from light | [9] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H-NMR | (DMSO-d₆, 400 MHz) δ (ppm): 9.38 (s, 1H, Ar-OH), 9.18 (s, 1H, Ar-OH), 7.08 (d, J=1.9 Hz, 1H, Ar-H), 6.99 (d, J=16.3 Hz, 1H, Ar-CH=), 6.90 (d, J=16.3 Hz, 1H, Ar-CH=), 6.84 (dd, J=8.2, 1.9 Hz, 1H, Ar-H), 6.78 (d, J=8.2 Hz, 1H, Ar-H), 6.59 (t, J=2.1 Hz, 1H, Ar-H), 6.34 (t, J=2.1 Hz, 1H, Ar-H), 5.25 (d, J=5.6 Hz, 1H, Glc-OH), 5.07 (d, J=5.0 Hz, 1H, Glc-OH), 5.02 (d, J=4.7 Hz, 1H, Glc-OH), 4.93 (d, J=7.6 Hz, 1H, Glc H-1), 4.57 (t, J=5.8 Hz, 1H, Glc-OH), 3.82 (s, 3H, -OCH₃), 3.68 (ddd, J=11.4, 5.8, 1.6 Hz, 1H, Glc H-6a), 3.49 (m, 1H, Glc H-6b), 3.35-3.20 (m, 3H, Glc H-2, H-3, H-4), 3.17 (m, 1H, Glc H-5) | [10] |

| ¹³C-NMR | (DMSO-d₆, 100 MHz) δ (ppm): 159.0, 158.6, 147.9, 145.8, 139.6, 130.6, 128.8, 126.1, 119.3, 115.8, 110.1, 108.6, 107.4, 103.5, 100.9, 77.2, 76.7, 73.4, 70.0, 60.9, 55.7 | [10] |

| UV-Vis (λmax) | 325.0 nm | [11] |

| Mass Spectrometry | In mass spectrometry, this compound typically shows a primary fragmentation corresponding to the loss of the glucose moiety (162 Da) to yield the rhapontigenin aglycone. Further fragmentation of rhapontigenin proceeds via retro-Diels-Alder (RDA) reactions and losses of small molecules like CO and H₂O.[12] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its anti-cancer and anti-inflammatory activities are of particular interest.

Anti-Cancer Activity

This compound has demonstrated anti-tumor effects in various cancers, including osteosarcoma and head and neck squamous cell carcinoma (HNSCC).[1] Its mechanisms involve inhibiting cell proliferation, migration, and invasion, as well as inducing apoptosis.

-

PI3K/Akt/mTOR Pathway: In osteosarcoma cells, this compound has been shown to suppress the PI3K/Akt/mTOR signaling cascade. This inhibition downregulates downstream effectors, leading to decreased cell growth and survival.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

-

IL-6/STAT3 Pathway: In HNSCC, this compound has been found to inhibit the IL-6/STAT3 signaling pathway. By downregulating the expression of Interleukin-6 (IL-6) and the subsequent phosphorylation of STAT3, it suppresses cancer cell proliferation, invasion, and migration.[1]

Caption: this compound suppresses the IL-6/STAT3 signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its aglycone, rhapontigenin, are well-documented.[13] They act by inhibiting the production of pro-inflammatory mediators.

-

NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[2]

Caption: this compound inhibits NF-κB pathway activation.

Experimental Protocols

This section details standardized methodologies for the extraction, analysis, and biological evaluation of this compound.

Extraction and Isolation

An efficient method for isolating this compound is High-Speed Counter-Current Chromatography (HSCCC).[14]

Protocol: Isolation of this compound by HSCCC [14][15][16]

-

Crude Sample Preparation:

-

Grind dried plant material (e.g., rhubarb rhizomes or fenugreek seeds) into a fine powder.

-

Perform reflux extraction using 75% ethanol (B145695). Repeat the extraction three times to ensure maximum yield.

-

Concentrate the combined extracts under vacuum to obtain a residue.

-

Perform liquid-liquid partitioning of the aqueous residue sequentially with light petroleum, ethyl acetate, and n-butanol. The this compound-rich fraction is typically found in the n-butanol extract.

-

Evaporate the n-butanol fraction to dryness.

-

For further enrichment, dissolve the n-butanol extract in water and pass it through a macroporous resin column (e.g., D101). Elute with a gradient of ethanol-water mixtures. The fraction eluted with 70% ethanol often contains a high concentration of this compound. Concentrate this fraction to yield the crude sample for HSCCC.

-

-

HSCCC Separation:

-

Apparatus: A TBE-300A HSCCC instrument or equivalent.

-

Two-Phase Solvent System: Prepare a mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:6. Thoroughly equilibrate the mixture and separate the two phases (upper stationary phase, lower mobile phase) prior to use.

-

Procedure:

-

Fill the entire multilayer coil column with the upper stationary phase.

-

Pump the lower mobile phase into the column at a flow rate of 2.0-2.5 mL/min while rotating the column at a speed of 850 rpm.

-

Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the tail outlet), inject the crude sample (dissolved in a small volume of the biphasic solvent system).

-

Continuously monitor the effluent with a UV detector at 320 nm.

-

Collect fractions based on the elution profile and analyze them by HPLC to identify this compound-containing fractions.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

-

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the qualitative and quantitative analysis of this compound.[11][17]

Protocol: HPLC Analysis of this compound [18][19]

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system can be used. A common isocratic system is a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 324-325 nm, which corresponds to a λmax for stilbenes.[11][19]

-

Sample Preparation: Dissolve accurately weighed samples of extracts or purified compounds in the mobile phase or methanol. Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using a this compound analytical standard of known concentrations. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

Biological Assays

Protocol: Cell Viability (MTT) Assay [20][21][22]

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Western Blot Analysis [1][23][24][25][26]

This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.

-

Sample Preparation:

-

Treat cells with this compound as described for the MTT assay.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system or X-ray film. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Caption: General workflow from extraction to biological analysis of this compound.

Conclusion

This compound stands out as a stilbenoid with significant therapeutic potential, underscored by its ability to modulate critical cellular pathways such as PI3K/Akt/mTOR, IL-6/STAT3, and NF-κB. This guide provides a foundational repository of its chemical characteristics and standardized experimental protocols. The detailed methodologies for extraction, purification, and biological analysis are intended to facilitate reproducible and robust future research. A thorough understanding of its chemical structure and properties is paramount for scientists aiming to unlock the full potential of this compound in drug discovery and development.

References

- 1. This compound inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of this compound and Activities of its Metabolite, Rhapontigenin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C21H24O9 | CID 637213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CAS 155-58-8: this compound | CymitQuimica [cymitquimica.com]

- 8. standards.chromadex.com [standards.chromadex.com]

- 9. 155-58-8・this compound・187-03121[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. researchgate.net [researchgate.net]

- 11. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rheum rhaponticum and Rheum rhabarbarum Extracts as Modulators of Endothelial Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Protocol for Isolation of this compound and Rhapontigenin with Consecutive Sample Injection from Fenugreek (Trigonella foenum-graecum L.) by HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. academic.oup.com [academic.oup.com]

- 17. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. Preparative Enzymatic Synthesis and HPLC Analysis of Rhapontigenin: Applications to Metabolism, Pharmacokinetics and Anti-Cancer Studies [sites.ualberta.ca]

- 19. Preparative enzymatic synthesis and HPLC analysis of rhapontigenin: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 25. sinobiological.com [sinobiological.com]

- 26. CST | Cell Signaling Technology [cellsignal.com]

The In Vivo Bioavailability and Metabolism of Rhaponticin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability, pharmacokinetics, and metabolism of rhaponticin, a stilbene (B7821643) glucoside found in medicinal plants such as rhubarb. Understanding the metabolic fate and absorption characteristics of this compound is critical for the development of novel therapeutics and for interpreting its pharmacological activity. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows based on preclinical studies.

Bioavailability and Pharmacokinetics

This compound exhibits very low oral bioavailability, primarily due to its rapid and extensive metabolism in vivo. The absolute oral bioavailability of this compound in rats has been calculated to be a mere 0.03%[1][2][3][4]. Following oral administration, this compound is quickly metabolized to its aglycone, rhapontigenin (B1662419), which is considered a more biologically active form[1][5][6].

The pharmacokinetic parameters of this compound and its primary metabolite, rhapontigenin, have been characterized in rats following both intravenous (i.v.) and oral (p.o.) administration. The data clearly indicate rapid distribution and elimination of this compound from plasma[2][3][4].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and its metabolite, rhapontigenin, in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (i.v.) Administration (10 mg/kg) | Oral (p.o.) Administration (100 mg/kg) |

| Tmax (min) | 5.00 ± 0.00 | 15.00 ± 0.00 |

| Cmax (ng/mL) | 4866.67 ± 205.48 | 10.33 ± 1.53 |

| AUC(0-t) (ng/mLmin) | 108346.67 ± 1154.70 | 330.00 ± 50.00 |

| AUC(0-∞) (ng/mLmin) | 108356.67 ± 1159.32 | 373.33 ± 58.59 |

| t1/2 (min) | 20.73 ± 1.53 | 49.37 ± 9.81 |

| MRT(0-t) (min) | 15.60 ± 1.15 | 30.00 ± 0.00 |

| CL (L/min/kg) | 0.09 ± 0.01 | - |

| Vss (L/kg) | 1.44 ± 0.15 | - |

Data sourced from studies on Sprague-Dawley rats. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; MRT: Mean residence time; CL: Clearance; Vss: Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of Rhapontigenin (Metabolite) in Rats

| Parameter | Following i.v. Administration of this compound (10 mg/kg) | Following p.o. Administration of this compound (100 mg/kg) |

| Tmax (min) | 5.00 ± 0.00 | 240.00 ± 0.00 |

| Cmax (ng/mL) | 33.33 ± 5.77 | 20.00 ± 0.00 |

| AUC(0-t) (ng/mLmin) | 1000.00 ± 100.00 | 5400.00 ± 300.00 |

| AUC(0-∞) (ng/mLmin) | 1100.00 ± 100.00 | 6600.00 ± 556.78 |

| t1/2 (min) | 41.57 ± 3.46 | 138.60 ± 27.72 |

| MRT(0-t) (min) | 30.00 ± 0.00 | 200.00 ± 0.00 |

Data sourced from studies on Sprague-Dawley rats. Parameters are for the metabolite, rhapontigenin, after administration of the parent compound, this compound.

In Vivo Metabolism of this compound

The metabolism of this compound is a multi-step process initiated by the gut microbiota, followed by further enzymatic transformations in the body.

Initial Metabolism by Intestinal Microflora: Upon oral administration, this compound, a glucoside, is first hydrolyzed by the intestinal microflora into its aglycone, rhapontigenin. This deglycosylation step is crucial for its absorption[1].

Systemic Metabolism of Rhapontigenin: Once absorbed, rhapontigenin undergoes extensive phase II metabolism. A study identified a total of 11 metabolites of rhapontigenin in rats and humans. The primary metabolic pathways for rhapontigenin include[7]:

-

Demethylation: Rhapontigenin is demethylated to form piceatannol (B1677779).

-

Conjugation:

-

Glucuronidation: Both rhapontigenin and its demethylated metabolite, piceatannol, undergo glucuronidation, which is a major metabolic pathway[7].

-

Sulfation: Sulfated conjugates of both rhapontigenin and piceatannol are formed[7].

-

Glutathione (GSH) Conjugation: The demethylated metabolite, piceatannol, can be oxidized to an ortho-quinone intermediate, which is then conjugated with glutathione[7].

-

The metabolic cascade of this compound is visualized in the following diagram:

Experimental Protocols

The following section details the methodologies employed in a representative in vivo pharmacokinetic study of this compound in rats.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (220-250 g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water. Animals are fasted for 12 hours prior to drug administration.

-

Drug Administration:

-

Intravenous (i.v.): this compound is dissolved in a vehicle (e.g., saline) and administered as a single bolus injection via the tail vein at a dose of 10 mg/kg.

-

Oral (p.o.): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a dose of 100 mg/kg[3].

-

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes) post-dosing. Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

Sample Preparation and Analysis

-

Plasma Sample Preparation:

-

Aliquots of plasma (e.g., 100 µL) are mixed with an internal standard (IS) solution (e.g., camptothecin).

-

Proteins are precipitated by adding a solvent such as methanol (B129727) (e.g., 300 µL).

-

The mixture is vortexed and then centrifuged (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and an aliquot is injected into the analytical system[3].

-

-